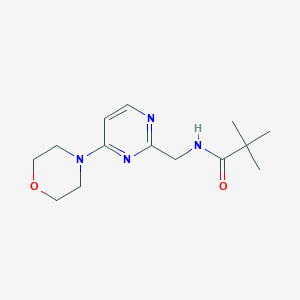
3-((2-甲基-5-(异丙基)苯基)氨基)-5-苯基环己-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds like the one you mentioned typically belong to a class of organic compounds known as cyclohexenones. Cyclohexenones are six-membered cyclic compounds with a ketone functional group. The presence of various substituents can greatly influence the properties and reactivity of these compounds .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various types of reactions. For instance, the synthesis of isoxazole derivatives, which are structurally similar to your compound, often involves (3 + 2) cycloaddition reactions .Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. For instance, the presence of an amino group and a phenyl group in the compound you mentioned could influence its polarity, solubility, and reactivity .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the ketone group in cyclohexenones can undergo various reactions such as reduction, oxidation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties include melting point, boiling point, solubility, density, and reactivity .作用机制
SCH 23390 selectively binds to the dopamine D1 receptor and inhibits its activity. This receptor is primarily located in the brain and is involved in various neurological functions such as cognition, motivation, and reward. By inhibiting the activity of this receptor, SCH 23390 can modulate these functions and potentially treat neurological disorders.
Biochemical and Physiological Effects
SCH 23390 has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine in the brain, which can lead to increased motivation and reward. It has also been shown to decrease the levels of glutamate, which can reduce the symptoms of schizophrenia.
实验室实验的优点和局限性
One of the major advantages of SCH 23390 is its selective antagonistic activity towards the dopamine D1 receptor. This allows for specific modulation of neurological functions without affecting other receptors. However, one of the limitations of SCH 23390 is its potential side effects on other receptors, which can lead to unintended consequences.
未来方向
There are several future directions for the research on SCH 23390. One of the potential applications is in the treatment of addiction. SCH 23390 has been shown to reduce the rewarding effects of drugs of abuse, which can potentially treat addiction. Another potential application is in the treatment of Parkinson's disease. SCH 23390 has been shown to improve motor function in animal models of Parkinson's disease.
Conclusion
SCH 23390 is a selective dopamine D1 receptor antagonist that has potential therapeutic applications in various neurological disorders. Its selective activity allows for specific modulation of neurological functions without affecting other receptors. Future research on SCH 23390 can potentially lead to new treatments for addiction, Parkinson's disease, and other neurological disorders.
合成方法
The synthesis of SCH 23390 involves the condensation of 2-methyl-5-(isopropyl)aniline with cyclohex-2-enone. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
环境友好的合成
目前正在努力开发N-异吲哚啉-1,3-二酮的可持续合成路线。绿色化学原则引导研究人员探索环保的方法。
请记住,本分析只是对N-异吲哚啉-1,3-二酮衍生物的多方面世界进行了一个简要的概览。 它们作为治疗剂和功能材料的潜力不断激发着科学探索 . 🌟
属性
IUPAC Name |
3-(2-methyl-5-propan-2-ylanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c1-15(2)18-10-9-16(3)22(13-18)23-20-11-19(12-21(24)14-20)17-7-5-4-6-8-17/h4-10,13-15,19,23H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNRQSMZKIVKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide](/img/structure/B2426504.png)
![7-benzyl-3,9-dimethyl-1-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2426507.png)


![2-methoxy-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B2426513.png)


![N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2426517.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2426518.png)
![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426519.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2426520.png)

